An In-Depth Technical Guide to 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS No. 680-54-6)
An In-Depth Technical Guide to 1,1,2,3,3,4,4-Heptafluorobut-1-ene (CAS No. 680-54-6)
This guide provides a comprehensive technical overview of 1,1,2,3,3,4,4-heptafluorobut-1-ene, a fluorinated alkene of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its potential as a building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.
Core Molecular Profile
1,1,2,3,3,4,4-Heptafluorobut-1-ene, with the CAS Registry Number 680-54-6 , is a low-boiling point liquid whose structure and physicochemical properties are dominated by the presence of seven fluorine atoms. This high degree of fluorination imparts unique characteristics that are highly sought after in the design of advanced molecules.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,1,2,3,3,4,4-heptafluorobut-1-ene is presented in Table 1. Its low boiling point necessitates careful handling in a laboratory setting, typically as a condensed gas or in a well-sealed system.
| Property | Value | Source(s) |
| CAS Number | 680-54-6 | [1] |
| Molecular Formula | C₄HF₇ | [2] |
| Molecular Weight | 182.04 g/mol | [2] |
| Boiling Point | 20-21 °C | [1] |
| Density | ~1.440 g/cm³ (Predicted) | [1] |
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for 1,1,2,3,3,4,4-heptafluorobut-1-ene are not extensively documented in readily available literature, a plausible and chemically sound synthetic strategy can be devised based on established reactions of analogous fluorinated compounds. A common approach to synthesizing highly fluorinated alkenes involves the dehydrohalogenation of a saturated, halogenated precursor.
A proposed synthetic pathway is illustrated below. This two-step process begins with the selective halogenation of a suitable hexafluorobutene isomer, followed by a base-mediated elimination.
Caption: Proposed Synthetic Pathway for 1,1,2,3,3,4,4-Heptafluorobut-1-ene.
The rationale for this approach is grounded in the well-documented reactivity of fluorinated olefins. The initial halogenation, often initiated by UV light, proceeds via a radical mechanism to add a halogen (e.g., bromine) across the double bond. The subsequent elimination of a hydrogen halide (HX) is a classic method for re-introducing the double bond, with the regioselectivity being influenced by the steric and electronic environment of the molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be relatively simple, showing a single resonance for the lone hydrogen atom. This signal would likely be a complex multiplet due to coupling with adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of a proton attached to a highly fluorinated carbon chain.
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¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the various chemical environments of the seven fluorine atoms, multiple distinct signals are expected. The chemical shifts and, crucially, the fluorine-fluorine coupling constants would provide definitive structural information.[3] For instance, the CF₂ groups would exhibit characteristic chemical shifts and coupling patterns, distinguishing them from the single fluorine on the double bond.
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¹³C NMR: The spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine atoms, with carbons in C-F bonds appearing at characteristic downfield shifts.[4]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands characteristic of C-F bonds, typically found in the 1000-1400 cm⁻¹ region. A key feature would be the C=C stretching vibration, which for a highly fluorinated alkene would appear in the 1650-1750 cm⁻¹ range. The C-H stretch of the terminal hydrogen would be observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of fluorine atoms and small fluorocarbon fragments, which is typical for highly fluorinated compounds.
Reactivity and Applications in Drug Development
The synthetic utility of 1,1,2,3,3,4,4-heptafluorobut-1-ene lies in its dual functionality: the reactive double bond and the highly fluorinated alkyl chain. This makes it a valuable building block for introducing fluorinated moieties into larger molecules.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Fluorination can lead to:
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Increased Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation by cytochrome P450 enzymes at otherwise susceptible positions.
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Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility and binding affinity to its target.
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Conformational Control: Strategic placement of fluorine can influence the molecule's preferred conformation, potentially leading to a better fit with its biological target.
Synthetic Applications and Experimental Protocol
1,1,2,3,3,4,4-heptafluorobut-1-ene can be utilized in a variety of chemical transformations. The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack. Furthermore, it can participate in cycloaddition reactions and be a precursor for the synthesis of more complex fluorinated building blocks.
Below is a representative, self-validating experimental protocol for the nucleophilic addition of a thiol to 1,1,2,3,3,4,4-heptafluorobut-1-ene, a common reaction for introducing sulfur-containing functionalities.
Protocol: Synthesis of a Heptafluorobutyl Thioether
Objective: To synthesize a novel thioether by the nucleophilic addition of a thiol to 1,1,2,3,3,4,4-heptafluorobut-1-ene.
Materials:
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1,1,2,3,3,4,4-Heptafluorobut-1-ene (1.0 eq)
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Thiophenol (1.1 eq)
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Triethylamine (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophenol and anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine dropwise to the solution.
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In a separate, sealed vessel, condense a known amount of 1,1,2,3,3,4,4-heptafluorobut-1-ene.
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Slowly add the condensed heptafluorobutene to the reaction mixture via a cannula or syringe.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the desired heptafluorobutyl thioether.
Self-Validation: The identity and purity of the product should be confirmed by NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry. The disappearance of the starting materials in the crude reaction mixture by TLC or GC-MS serves as an in-process validation of the reaction's completion.
Caption: Experimental Workflow for Thioether Synthesis.
Safety and Handling
1,1,2,3,3,4,4-Heptafluorobut-1-ene is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.
Hazard Identification
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GHS Pictogram: GHS07 (Warning)[1]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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Recommended Handling Procedures
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Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
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Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.
Caption: Safe Handling Workflow for 1,1,2,3,3,4,4-Heptafluorobut-1-ene.
Conclusion
1,1,2,3,3,4,4-Heptafluorobut-1-ene is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and reactivity offer chemists a powerful tool for the introduction of heptafluorobutyl moieties, enabling the fine-tuning of molecular properties to achieve desired biological or material characteristics. While its handling requires care due to its volatility and irritant nature, adherence to standard safety protocols allows for its effective and safe utilization in a research setting. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications in the development of next-generation pharmaceuticals and advanced materials.
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